3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE
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Overview
Description
3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE is a complex organic compound that features a pyrazole ring substituted with bromine and methyl groups, a methoxybenzaldehyde moiety, and a trichlorophenyl hydrazone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation reactions involving hydrazines and α-bromo ketones.
Substitution Reactions: The bromine and methyl groups are introduced through substitution reactions using appropriate reagents and catalysts.
Aldehyde Formation: The methoxybenzaldehyde moiety is synthesized through formylation reactions.
Hydrazone Formation: The final step involves the reaction of the methoxybenzaldehyde with 2,4,6-trichlorophenylhydrazine to form the hydrazone.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety.
Reduction: Reduction reactions can target the hydrazone group, converting it to the corresponding amine.
Substitution: The bromine and methyl groups on the pyrazole ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and various organometallic compounds are used for substitution reactions.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products include primary or secondary amines.
Substitution: Products vary depending on the substituents introduced.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Catalysis: It can be used as a ligand in catalytic reactions.
Biology
Drug Development:
Medicine
Antimicrobial Agents: Research indicates potential antimicrobial properties.
Industry
Material Science: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-4-METHOXYBENZALDEHYDE 1-(2,4,6-TRICHLOROPHENYL)HYDRAZONE involves interactions with molecular targets such as enzymes and receptors. The pyrazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The hydrazone group can form hydrogen bonds with biological molecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring but lacks the methoxybenzaldehyde and hydrazone groups.
3,5-Dimethyl-1H-pyrazole: Similar pyrazole structure but without bromine substitution.
Uniqueness
The combination of the pyrazole ring with bromine and methyl substitutions, along with the methoxybenzaldehyde and trichlorophenyl hydrazone groups, makes this compound unique
Properties
IUPAC Name |
N-[(E)-[3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-2,4,6-trichloroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrCl3N4O/c1-11-19(21)12(2)28(27-11)10-14-6-13(4-5-18(14)29-3)9-25-26-20-16(23)7-15(22)8-17(20)24/h4-9,26H,10H2,1-3H3/b25-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBHDXZRDKNGGN-YCPBAFNGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)C=NNC3=C(C=C(C=C3Cl)Cl)Cl)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NN1CC2=C(C=CC(=C2)/C=N/NC3=C(C=C(C=C3Cl)Cl)Cl)OC)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrCl3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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